molecular formula C22H27N3O2S B7539940 2-[4-(5-Phenylthiophene-2-carbonyl)piperazin-1-yl]-1-piperidin-1-ylethanone

2-[4-(5-Phenylthiophene-2-carbonyl)piperazin-1-yl]-1-piperidin-1-ylethanone

Cat. No. B7539940
M. Wt: 397.5 g/mol
InChI Key: QSRJBXQPYQJTDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(5-Phenylthiophene-2-carbonyl)piperazin-1-yl]-1-piperidin-1-ylethanone is a chemical compound that has been widely studied for its potential use in scientific research. This compound is known for its unique structure and properties, which make it an ideal candidate for various applications in the field of biochemistry and pharmacology.

Mechanism of Action

The mechanism of action of 2-[4-(5-Phenylthiophene-2-carbonyl)piperazin-1-yl]-1-piperidin-1-ylethanone involves the modulation of certain receptors in the brain, including the dopamine and serotonin receptors. This compound has been shown to have both agonist and antagonist effects on these receptors, depending on the specific subtype.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[4-(5-Phenylthiophene-2-carbonyl)piperazin-1-yl]-1-piperidin-1-ylethanone are complex and varied, depending on the specific receptor subtype being targeted. Some of the effects that have been observed include changes in neurotransmitter release, alterations in neuronal excitability, and modulation of synaptic plasticity.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[4-(5-Phenylthiophene-2-carbonyl)piperazin-1-yl]-1-piperidin-1-ylethanone in lab experiments is its high potency and selectivity for certain receptor subtypes. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are many potential future directions for research involving 2-[4-(5-Phenylthiophene-2-carbonyl)piperazin-1-yl]-1-piperidin-1-ylethanone. Some possible areas of investigation include the development of new analogs with improved solubility and potency, the exploration of new receptor subtypes that may be targeted by this compound, and the application of this compound in the development of new therapeutics for neurological and psychiatric disorders.

Synthesis Methods

The synthesis of 2-[4-(5-Phenylthiophene-2-carbonyl)piperazin-1-yl]-1-piperidin-1-ylethanone involves several steps, including the condensation of piperazine with 5-phenylthiophene-2-carboxylic acid, followed by the reduction of the resulting intermediate to obtain the final product. This synthesis method has been optimized over the years to improve the yield and purity of the compound.

Scientific Research Applications

2-[4-(5-Phenylthiophene-2-carbonyl)piperazin-1-yl]-1-piperidin-1-ylethanone has been extensively studied for its potential use in scientific research. One of the main applications of this compound is in the field of neuroscience, where it has been used as a tool to study the function of certain receptors in the brain.

properties

IUPAC Name

2-[4-(5-phenylthiophene-2-carbonyl)piperazin-1-yl]-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O2S/c26-21(24-11-5-2-6-12-24)17-23-13-15-25(16-14-23)22(27)20-10-9-19(28-20)18-7-3-1-4-8-18/h1,3-4,7-10H,2,5-6,11-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSRJBXQPYQJTDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN2CCN(CC2)C(=O)C3=CC=C(S3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(5-Phenylthiophene-2-carbonyl)piperazin-1-yl]-1-piperidin-1-ylethanone

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